molecular formula C12H17N3O3 B8480642 2-amino-5-hydroxy-N-(isopropylcarbamoylmethyl)benzamide

2-amino-5-hydroxy-N-(isopropylcarbamoylmethyl)benzamide

Cat. No. B8480642
M. Wt: 251.28 g/mol
InChI Key: DQMMVKORRRAQHF-UHFFFAOYSA-N
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Patent
US07807686B2

Procedure details

To a solution of 2-amino-N-isopropylacetamide (INTERMEDIATE I.1) (4.77 g, 41.1 mmol) in acetonitrile (50 mL) was added 6-hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione (6.13 g, 34.2 mmol). The mixture was stirred for 16 h at room temperature during which time a very thick precipitate formed. The mixture was diluted with dichloromethane (100 mL) and the solid collected by filtration and washed with dichloromethane (2×20 mL) to afford 2-amino-5-hydroxy-N-(isopropylcarbamoylmethyl)benzamide (INTERMEDIATE II.1) (6.75 g, 32.0 mmol, 78%).
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([NH:5][CH:6]([CH3:8])[CH3:7])=[O:4].[OH:9][C:10]1[CH:21]=[CH:20][C:13]2[NH:14]C(=O)[O:16][C:17](=O)[C:12]=2[CH:11]=1>C(#N)C.ClCCl>[NH2:14][C:13]1[CH:20]=[CH:21][C:10]([OH:9])=[CH:11][C:12]=1[C:17]([NH:1][CH2:2][C:3](=[O:4])[NH:5][CH:6]([CH3:8])[CH3:7])=[O:16]

Inputs

Step One
Name
Quantity
4.77 g
Type
reactant
Smiles
NCC(=O)NC(C)C
Name
Quantity
6.13 g
Type
reactant
Smiles
OC1=CC2=C(NC(OC2=O)=O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 h at room temperature during which time a very thick precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
WASH
Type
WASH
Details
washed with dichloromethane (2×20 mL)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C(=O)NCC(NC(C)C)=O)C=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 32 mmol
AMOUNT: MASS 6.75 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.